Chevalone C

Description

Chevalone C has been reported in Aspergillus chevalieri with data available.

from the fungus Neosartorya spinosa KKU-1NK1; structure in first source

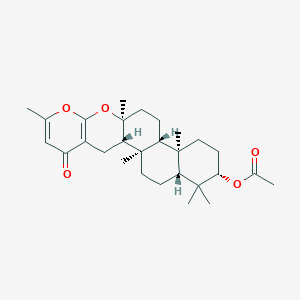

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2S,11S,14R,15R,18S,20R)-1,7,11,15,19,19-hexamethyl-5-oxo-8,10-dioxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),6-dien-18-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O5/c1-16-14-19(30)18-15-22-27(6)11-8-20-25(3,4)23(32-17(2)29)10-12-26(20,5)21(27)9-13-28(22,7)33-24(18)31-16/h14,20-23H,8-13,15H2,1-7H3/t20-,21+,22-,23-,26-,27+,28-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOIHOGDYISNRH-GPTGPEQGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)OC3(CCC4C5(CCC(C(C5CCC4(C3C2)C)(C)C)OC(=O)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(O1)O[C@]3(CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@H]3C2)C)(C)C)OC(=O)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Architecture of Chevalone C: A Deep Dive into its Biosynthesis in Eurotium chevalieri

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the proposed biosynthetic pathway of Chevalone C, a meroterpenoid produced by the fungus Eurotium chevalieri. Meroterpenoids are a class of natural products with hybrid biosynthetic origins, typically derived from both polyketide and terpenoid precursors. Their structural complexity and diverse biological activities, including potential therapeutic applications, make them a subject of significant scientific interest. This document summarizes the current understanding of Chevalone C's formation, outlines key experimental methodologies for its study, and presents this information in a format tailored for researchers and professionals in drug development.

Proposed Biosynthetic Pathway of Chevalone C

The biosynthesis of Chevalone C in Eurotium chevalieri is hypothesized to follow the general scheme for fungal meroterpenoids. This involves the convergence of two major metabolic pathways: the polyketide pathway and the mevalonate pathway.

1.1. The Polyketide Backbone:

The biosynthesis is initiated by a Type I Polyketide Synthase (PKS). This large, multifunctional enzyme catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to assemble a linear polyketide chain. The specific PKS involved in Chevalone C biosynthesis dictates the length and initial pattern of ketoreduction, dehydration, and enoylreduction of the growing polyketide chain.

1.2. The Sesquiterpenoid Moiety:

Concurrently, the mevalonate pathway produces the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). A series of head-to-tail condensations of these units, catalyzed by a prenyltransferase (specifically, farnesyl pyrophosphate synthase), yields the C15 intermediate, farnesyl pyrophosphate (FPP).

1.3. Cyclization and Merging of the Pathways:

A key step in the biosynthesis is the cyclization of FPP, catalyzed by a terpene cyclase, to form a reactive sesquiterpenoid intermediate. This carbocationic intermediate then undergoes an electrophilic addition to the electron-rich polyketide, likely a phloroglucinol or resorcinol derivative, in a crucial C-C bond-forming reaction. This step merges the two pathways and establishes the core scaffold of the meroterpenoid.

1.4. Post-Modification and Formation of Chevalone C:

Following the key cyclization and linkage event, a series of post-modification reactions, including oxidations, reductions, and potentially rearrangements, are catalyzed by tailoring enzymes such as cytochrome P450 monooxygenases and dehydrogenases. These modifications sculpt the final intricate structure of Chevalone C.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the public domain regarding the enzyme kinetics, precursor incorporation rates, or product yields for the biosynthesis of Chevalone C. The following table is a representative template for the types of quantitative data that would be essential for a comprehensive understanding and potential bioengineering of this pathway.

| Parameter | Enzyme/Step | Value | Units | Reference |

| Km (Acetyl-CoA) | Polyketide Synthase | Data not available | µM | - |

| kcat | Polyketide Synthase | Data not available | s-1 | - |

| Km (FPP) | Terpene Cyclase | Data not available | µM | - |

| kcat | Terpene Cyclase | Data not available | s-1 | - |

| Precursor Incorporation | [1-13C] Acetate | Data not available | % | - |

| Product Yield | Chevalone C | Data not available | mg/L | - |

Experimental Protocols

The elucidation of the Chevalone C biosynthetic pathway would rely on a combination of established molecular biology and analytical chemistry techniques. Below are detailed methodologies for key experiments.

3.1. Gene Cluster Identification and Functional Analysis

-

Objective: To identify the biosynthetic gene cluster (BGC) responsible for Chevalone C production and to functionally characterize the roles of individual genes.

-

Methodology:

-

Genome Sequencing: Sequence the genome of a Chevalone C-producing strain of Eurotium chevalieri using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies.

-

Bioinformatic Analysis: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to predict secondary metabolite BGCs. Look for clusters containing a PKS gene, a terpene cyclase gene, and genes encoding putative tailoring enzymes (e.g., P450s, dehydrogenases).

-

Gene Knockout: Create targeted gene knockouts of candidate genes within the putative BGC using CRISPR/Cas9 or homologous recombination.

-

Metabolite Profiling: Analyze the metabolite profiles of the wild-type and mutant strains using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to observe the loss of Chevalone C production or the accumulation of biosynthetic intermediates in the mutants.

-

Heterologous Expression: Clone the entire putative BGC or individual genes into a well-characterized heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae, to confirm their role in Chevalone C biosynthesis.

-

Chevalone C: A Promising Meroterpenoid for Novel Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

Chevalone C, a meroterpenoid fungal metabolite originally isolated from Eurotium chevalieri, has emerged as a compelling candidate for lead compound development in drug discovery. This technical guide provides a comprehensive overview of the existing data on Chevalone C, including its diverse biological activities, detailed experimental protocols for its evaluation, and a proposed mechanism of action based on current understanding of related compounds and signaling pathways. The synergistic potential of Chevalone C with conventional chemotherapeutics is also explored, highlighting its promise in combination therapies.

Quantitative Biological Activity Data

The biological activities of Chevalone C have been evaluated against various cancer cell lines and microbial pathogens. The following tables summarize the key quantitative data, providing a clear comparison of its efficacy.

Table 1: Cytotoxic Activity of Chevalone C against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |

| BC1 | Breast Cancer | 8.7 | ~19.05 | [1][2] |

| HCT116 | Colorectal Carcinoma | - | 190 | [3] |

| HT29 | Colorectal Carcinoma | - | 98 | [3] |

| HepG2 | Liver Cancer | - | 153 | [3] |

| A375 | Melanoma | - | - | [3] |

Table 2: Antimicrobial Activity of Chevalone C

| Organism | Activity | MIC (µg/mL) | Reference |

| Mycobacterium tuberculosis H37Ra | Antimycobacterial | 6.3 | [1][2] |

Table 3: Antimalarial Activity of Chevalone C

| Organism | Activity | IC50 (µg/mL) | Reference |

| Plasmodium falciparum | Antimalarial | 25.00 | [3] |

Proposed Mechanism of Action: Induction of Apoptosis

While the precise molecular targets of Chevalone C are still under investigation, the available data suggests that its cytotoxic effects are mediated through the induction of apoptosis. Natural compounds with structural similarities to Chevalone C often exert their anticancer effects by modulating key signaling pathways that regulate cell survival and death. Based on this, a plausible mechanism for Chevalone C involves the intrinsic pathway of apoptosis.

This pathway is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP). This critical event results in the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondria into the cytoplasm.[4][5] Cytosolic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome.[4] This complex, in turn, activates caspase-9, an initiator caspase, which then activates executioner caspases like caspase-3.[6] Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6][7]

The regulation of this process is tightly controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[8][9] It is hypothesized that Chevalone C may disrupt the balance of these proteins, favoring the pro-apoptotic members, thereby promoting MOMP and subsequent apoptotic cell death.

References

- 1. Doxorubicin-Induced Cardiotoxicity: Molecular Mechanism and Protection by Conventional Drugs and Natural Products, International Journal of Clinical Oncology and Cancer Research, Science Publishing Group [sciencepublishinggroup.com]

- 2. mdpi.com [mdpi.com]

- 3. Cytochrome C-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytochrome c is released in a single step during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. assaygenie.com [assaygenie.com]

- 7. Caspase 3 - Wikipedia [en.wikipedia.org]

- 8. Early release and subsequent caspase-mediated degradation of cytochrome c in apoptotic cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Technical Guide to Investigating the Synergistic Antifungal Activity of Chevalone C with Known Antifungal Agents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, a review of published scientific literature reveals no specific studies detailing the synergistic antifungal activity of Chevalone C with other known antifungal agents. While Chevalone C, a meroterpenoid fungal metabolite, has demonstrated antibacterial and cytotoxic activities, its potential in combination antifungal therapy remains an unexplored area of research[1]. This guide, therefore, serves as a comprehensive framework for researchers and drug development professionals on how to design and execute a study to investigate and quantify the potential synergistic antifungal effects of Chevalone C.

Introduction to Antifungal Synergy

The emergence of drug-resistant fungal pathogens necessitates the development of novel therapeutic strategies.[2] Combination therapy, which involves the simultaneous use of two or more drugs, offers a promising approach to enhance efficacy, reduce dosages and associated toxicity, and overcome resistance.[3] A key goal of combination therapy is to achieve synergy, where the combined effect of the drugs is significantly greater than the sum of their individual effects.[4]

The primary quantitative measure for in vitro synergy is the Fractional Inhibitory Concentration (FIC) Index .[5][6][7] This index is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs when used alone and in combination. This guide will detail the standard methodologies for determining the FIC index for Chevalone C in combination with established antifungal agents.

Hypothetical Data Presentation for a Synergy Study

Quantitative data from a synergy study should be presented in a clear and organized manner to allow for easy comparison and interpretation. The following table is a template demonstrating how to summarize the results of a checkerboard assay investigating the interaction between Chevalone C and a known antifungal, such as Fluconazole, against various fungal strains.

Table 1: Hypothetical Synergy Data for Chevalone C and Fluconazole

| Fungal Strain | Antifungal Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index (FICI) | Interpretation |

| Candida albicans ATCC 90028 | Chevalone C | 64 | 16 | 0.5 | Synergy |

| Fluconazole | 2 | 0.5 | |||

| Candida glabrata FLC-R1 | Chevalone C | 64 | 32 | 1.0 | Additivity |

| Fluconazole | 128 | 64 | |||

| Aspergillus fumigatus ATCC 204305 | Chevalone C | 128 | 128 | 2.0 | Indifference |

| Fluconazole | 8 | 4 | |||

| Cryptococcus neoformans H99 | Chevalone C | 32 | 64 | >4.0 | Antagonism |

| Fluconazole | 4 | 4 |

Note: The data presented in this table is purely illustrative and does not represent actual experimental results.

Experimental Protocols

A robust and standardized methodology is crucial for obtaining reliable and reproducible synergy data. The checkerboard broth microdilution assay is the most common in vitro method for assessing antimicrobial combinations.[8][9][10]

Materials

-

Test Compound: Chevalone C (purity >95%)

-

Known Antifungal Agents: Fluconazole, Amphotericin B, Caspofungin, etc.

-

Fungal Strains: Reference strains (e.g., from ATCC) and clinical isolates of relevant fungal pathogens (Candida spp., Aspergillus spp., Cryptococcus spp.).

-

Culture Media: RPMI-1640 medium with L-glutamine, buffered with MOPS. Sabouraud Dextrose Agar/Broth for fungal culture.

-

Equipment: 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.

Checkerboard Assay Protocol

-

Fungal Inoculum Preparation:

-

Culture the fungal strains on Sabouraud Dextrose Agar plates.

-

Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

-

Dilute this suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL in the test wells.

-

-

Drug Dilution and Plate Setup:

-

Prepare stock solutions of Chevalone C and the partner antifungal drug in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial dilutions of the drugs. Dilute Chevalone C horizontally (e.g., across columns 1-10) and the partner antifungal vertically (e.g., down rows A-G).

-

This creates a matrix of wells containing various concentrations of both drugs.

-

Include control wells: Row H should contain dilutions of Chevalone C alone, and Column 11 should contain dilutions of the partner antifungal alone. A drug-free well (e.g., H12) serves as the growth control.

-

-

Inoculation and Incubation:

-

Inoculate all wells with the prepared fungal suspension.

-

Incubate the plates at 35°C for 24-48 hours, depending on the growth rate of the fungus.

-

-

Endpoint Determination:

-

The MIC is defined as the lowest concentration of the drug(s) that causes a significant inhibition of visible growth (typically ≥50% or ≥90% reduction compared to the growth control), which can be assessed visually or by using a microplate reader.

-

Calculation of the Fractional Inhibitory Concentration (FIC) Index

The FIC Index is calculated for each well that shows growth inhibition along the growth/no-growth border.[5][11]

-

Calculate the FIC for each drug:

-

FIC of Chevalone C (FIC A): (MIC of Chevalone C in combination) / (MIC of Chevalone C alone)

-

FIC of Partner Drug (FIC B): (MIC of Partner Drug in combination) / (MIC of Partner Drug alone)

-

-

Calculate the FIC Index (FICI):

-

FICI = FIC A + FIC B

-

The lowest calculated FICI value is reported as the result for the combination. The interaction is interpreted as follows:[4][12][13]

-

Synergy: FICI ≤ 0.5

-

Additivity/Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex experimental workflows, logical relationships, and biological pathways.

Caption: Experimental workflow for the checkerboard synergy assay.

Caption: Interpretation of Fractional Inhibitory Concentration (FIC) Index values.

Caption: Hypothetical synergistic mechanism targeting the ergosterol biosynthesis pathway.

References

- 1. caymanchem.com [caymanchem.com]

- 2. biorxiv.org [biorxiv.org]

- 3. High-throughput synergy screening identifies microbial metabolites as combination agents for the treatment of fungal infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. brainly.com [brainly.com]

- 6. researchgate.net [researchgate.net]

- 7. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Checkerboard array synergy testing. [bio-protocol.org]

- 10. calslab.snu.ac.kr [calslab.snu.ac.kr]

- 11. researchgate.net [researchgate.net]

- 12. emerypharma.com [emerypharma.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Chevalone C: Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chevalone C, a meroterpenoid derived from fungi, has garnered significant interest in the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of Chevalone C. Detailed methodologies for key in vitro assays are presented to facilitate further research and development. This document aims to serve as a core resource for researchers investigating the therapeutic potential of this promising natural product.

Chemical Structure and Physicochemical Properties

Chevalone C is a complex meroterpenoid, a class of natural products derived from both polyketide and terpenoid biosynthetic pathways. Its intricate polycyclic structure is fundamental to its biological activity.

Table 1: Physicochemical Properties of Chevalone C

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₀O₅ | [1] |

| Molecular Weight | 456.6 g/mol | [1] |

| CAS Number | 1318025-77-2 | [1] |

| SMILES | CC(OC1=C2C[C@]3([H])--INVALID-LINK--=O)C5(C)C">C@@(C)O1)=CC2=O | [1] |

Note: Specific spectroscopic data such as 1H NMR, 13C NMR, and mass spectrometry for Chevalone C were not available in the public domain at the time of this publication. However, data for structurally related, newly discovered chevalones H-M have been published and may serve as a useful reference for spectral comparison.[2]

Biological Activities and Quantitative Data

Chevalone C has demonstrated a broad spectrum of biological activities, including cytotoxic, antimalarial, and antimycobacterial effects. Notably, it has also been shown to act synergistically with existing chemotherapeutic agents.

Cytotoxic Activity

Chevalone C exhibits significant cytotoxicity against a range of human cancer cell lines. This activity is a key area of interest for its potential development as an anticancer agent.

Table 2: In Vitro Cytotoxicity of Chevalone C (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |

| BC1 | Breast Cancer | 8.7 | ~19.0 | [1][3] |

| A549 | Lung Carcinoma | - | - | [4] |

| HCT116 | Colorectal Carcinoma | Induces cell death | Induces cell death | [1][3] |

| HepG2 | Liver Cancer | - | - | [4] |

| MCF-7 | Breast Cancer | - | - | [4] |

| SF-268 | Glioblastoma | - | - | [4] |

Note: Some studies reported cytotoxicity in A549, HepG2, MCF-7, and SF-268 cell lines but did not provide specific IC₅₀ values for Chevalone C itself, focusing instead on analogues or synergistic effects.

Synergistic Effects

A particularly promising aspect of Chevalone C's bioactivity is its ability to enhance the efficacy of other therapeutic agents.

-

Synergism with Doxorubicin: Chevalone C has been observed to act synergistically with the chemotherapeutic drug doxorubicin in A549 lung cancer cells.[4] This suggests a potential role for Chevalone C in combination therapies to overcome drug resistance or reduce required dosages of toxic chemotherapeutics.

Antimicrobial Activity

Chevalone C has also shown potent activity against clinically relevant pathogens.

Table 3: Antimicrobial Activity of Chevalone C (MIC Values)

| Organism | Disease | MIC (µg/mL) | MIC (µM) | Reference |

| Mycobacterium tuberculosis H37Ra | Tuberculosis | 6.3 | ~13.8 | [1][3] |

| Plasmodium falciparum | Malaria | 25.0 | ~54.7 |

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for the key biological assays cited in this guide.

Cytotoxicity Assay: Sulforhodamine B (SRB) Protocol for A549 Cells

This protocol is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.

Experimental Workflow for SRB Assay

Caption: Workflow for determining the cytotoxicity of Chevalone C using the SRB assay.

Methodology:

-

Cell Seeding: Plate A549 cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5][6]

-

Compound Treatment: Treat cells with various concentrations of Chevalone C and a vehicle control (e.g., DMSO) and incubate for 72 hours.[6]

-

Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[1][7]

-

Washing: Wash the plates four to five times with 1% acetic acid to remove unbound dye.[1][7]

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[1]

-

Washing: Repeat the washing step with 1% acetic acid to remove unbound SRB.[1]

-

Drying: Allow the plates to air dry completely.[1]

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

Antimalarial Assay: SYBR Green I-based Fluorescence Assay for Plasmodium falciparum

This assay is a common method for assessing the in vitro susceptibility of P. falciparum to antimalarial compounds.

Experimental Workflow for Antimalarial Assay

Caption: Workflow for the SYBR Green I-based antimalarial drug susceptibility assay.

Methodology:

-

Parasite Culture: Maintain a culture of P. falciparum (e.g., 3D7 or K1 strain) in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax.[8][9]

-

Synchronization: Synchronize the parasite culture to the ring stage.[10]

-

Assay Setup: Prepare serial dilutions of Chevalone C in a 96-well plate. Add the synchronized parasite culture at a defined parasitemia and hematocrit.[10]

-

Incubation: Incubate the plates for 72 hours in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).[9]

-

Lysis and Staining: Add a lysis buffer containing SYBR Green I to each well. SYBR Green I intercalates with the parasitic DNA.[10]

-

Incubation: Incubate the plates in the dark at room temperature for 1 hour.[10]

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[10]

-

Data Analysis: Determine the IC₅₀ value by plotting the fluorescence intensity against the drug concentration.

Antimycobacterial Assay: Broth Microdilution Method for Mycobacterium tuberculosis

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

Caption: Generalized intrinsic and extrinsic apoptosis pathways potentially affected by cytotoxic compounds.

Further research is required to identify the specific molecular targets of Chevalone C and to delineate its precise effects on these and other cellular signaling cascades, such as those involved in cell cycle regulation.

Synthesis

The total synthesis of Chevalone C has not been reported in the reviewed literature. The structural complexity of this meroterpenoid presents a significant challenge for synthetic chemists. However, the development of a synthetic route would be invaluable for producing larger quantities of the compound for further preclinical and clinical development, as well as for the generation of novel analogues with improved therapeutic properties. Biocatalytic and chemical derivatization of the related Chevalone E has been explored as a means to generate analogues. [11]

Conclusion and Future Directions

Chevalone C is a compelling natural product with a range of biological activities that warrant further investigation. Its potent cytotoxic and antimicrobial effects, coupled with its synergistic potential, highlight its promise as a lead compound for drug discovery. Future research should focus on:

-

Elucidating the specific molecular targets and mechanisms of action.

-

Conducting in vivo studies to evaluate its efficacy and safety in animal models.

-

Developing a total synthesis to enable medicinal chemistry efforts and large-scale production.

-

Investigating the structure-activity relationships of Chevalone C and its analogues to optimize its therapeutic potential.

This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of Chevalone C.

References

- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. researchgate.net [researchgate.net]

- 3. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biomedscidirect.com [biomedscidirect.com]

- 6. abcam.com [abcam.com]

- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 8. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mmv.org [mmv.org]

- 10. iddo.org [iddo.org]

- 11. Biocatalytic and chemical derivatization of the fungal meroditerpenoid chevalone E - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Discovery and Isolation of Novel Chevalone C Analogues from Marine Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The marine environment, with its vast and largely unexplored biodiversity, represents a prolific source of novel bioactive secondary metabolites. Marine-derived fungi, in particular, have emerged as a focal point for natural product discovery, yielding a rich diversity of chemical scaffolds with significant therapeutic potential. Among these are the chevalones, a class of meroterpenoids characterized by their complex polycyclic structures. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of novel Chevalone C analogues from marine fungi, offering detailed experimental protocols and data for researchers in the field.

Introduction to Chevalone C and its Analogues

Chevalones are meroterpenoids, natural products of mixed biosynthetic origin, that have demonstrated a range of biological activities, including antimalarial, antimycobacterial, and cytotoxic effects.[1] Chevalone C, a prominent member of this family, has been noted for its synergistic effects with anticancer drugs like doxorubicin in A549 lung cancer cells.[1] This has spurred interest in the discovery of novel analogues with potentially enhanced or unique bioactivities. Recent explorations of secondary metabolites from marine fungi, such as those from the genera Aspergillus and Neosartorya, have led to the identification of several new Chevalone C derivatives.[1][2]

Experimental Protocols

The successful isolation and characterization of novel Chevalone C analogues hinge on a series of meticulous experimental procedures, from fungal cultivation to purification and structure elucidation.

Fungal Strain and Fermentation

The process begins with the cultivation of the marine-derived fungus. A common example is the gorgonian coral-derived fungus Aspergillus hiratsukae SCSIO 7S2001.

-

Culture Medium: The fungus is typically cultured on a solid medium such as rice solid medium. For a large-scale fermentation, this involves inoculating a solid rice substrate in Fernbach flasks.

-

Incubation: The flasks are incubated under static conditions at room temperature for a period of approximately 30 days to allow for sufficient growth and production of secondary metabolites.

Extraction of Secondary Metabolites

Following incubation, the fungal culture is extracted to isolate the crude mixture of secondary metabolites.

-

Initial Extraction: The fermented rice solid medium is exhaustively extracted with an organic solvent, most commonly ethyl acetate (EtOAc). This is typically done multiple times to ensure a high yield.

-

Concentration: The resulting organic solvent fractions are combined and concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

The crude extract, a complex mixture of compounds, is then subjected to a series of chromatographic techniques to isolate the pure Chevalone C analogues.

-

Initial Fractionation: The crude extract is often first fractionated using vacuum liquid chromatography (VLC) on a silica gel column, eluting with a gradient of solvents (e.g., petroleum ether/EtOAc).

-

Further Separation: The resulting fractions are further purified using repeated column chromatography on silica gel, Sephadex LH-20 (to separate based on molecular size), and ultimately, reversed-phase high-performance liquid chromatography (HPLC) to yield the pure compounds.

Structure Elucidation

The chemical structures of the isolated compounds are determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR spectra are acquired to elucidate the planar structure and relative configuration of the molecules.

-

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration.

Quantitative Data on Novel Chevalone C Analogues

Recent research on marine fungi has yielded several novel Chevalone C analogues. The following tables summarize the key quantitative data for some of these compounds.

Table 1: Novel Chevalone C Analogues from Aspergillus hiratsukae [1]

| Compound Name | Molecular Formula | HRESIMS [M+H]⁺ (Calculated) | HRESIMS [M+H]⁺ (Found) |

| Chevalone H | C₂₈H₄₀O₇ | 489.2852 | 489.2847 |

| Chevalone I | C₂₈H₄₀O₇ | 489.2852 | 489.2846 |

| Chevalone J | C₂₈H₄₀O₈ | 505.2801 | 505.2796 |

| Chevalone K | C₂₈H₄₀O₇ | 489.2852 | 489.2857 |

| Chevalone L | C₂₈H₄₀O₈ | 505.2801 | 505.2795 |

| Chevalone M | C₂₈H₄₀O₈ | 505.2801 | 505.2798 |

Table 2: Bioactivity of Novel Chevalone C Analogues from Aspergillus hiratsukae [1]

| Compound | Antibacterial Activity (MIC, µg/mL) vs. Bacillus subtilis | Antibacterial Activity (MIC, µg/mL) vs. Staphylococcus aureus |

| Chevalone H | 25 | 50 |

| Chevalone I | 12.5 | 25 |

| Chevalone J | 6.25 | 12.5 |

| Chevalone K | 50 | 100 |

| Chevalone L | 25 | 50 |

Table 3: Novel Chevalone C Analogues from Neosartorya spinosa [2]

| Compound Name | Molecular Formula | Bioactivity |

| 1-hydroxychevalone C | C₂₈H₄₀O₈ | Antimycobacterial (MIC: 26.4 µM) |

| 1-acetoxychevalone C | C₃₀H₄₂O₉ | Antimalarial (IC₅₀: 6.67 µM) |

| 1,11-dihydroxychevalone C | C₂₈H₄₀O₉ | Cytotoxicity vs. KB and NCI-H187 cell lines |

| 11-hydroxychevalone C | C₂₈H₄₀O₈ | - |

Table 4: Cytotoxicity of Analogues from Neosartorya spinosa (IC₅₀, µM) [2]

| Compound | KB Cell Line | NCI-H187 Cell Line |

| 1-hydroxychevalone C | 41.5 | 32.7 |

| 1-acetoxychevalone C | 50.8 | 43.4 |

| 1,11-dihydroxychevalone C | 103.3 | 89.6 |

Visualizations

Experimental Workflow

The overall process for the discovery and isolation of Chevalone C analogues can be visualized as a multi-step workflow.

Caption: Experimental workflow for the isolation of Chevalone C analogues.

Synergistic Effect with Doxorubicin

Chevalone C has been shown to act synergistically with the chemotherapeutic drug doxorubicin. While the exact mechanism of this synergy is still under investigation, the known mechanisms of doxorubicin provide a basis for understanding this interaction.

Caption: Doxorubicin's mechanism and Chevalone C's synergistic effect.

Conclusion and Future Directions

The discovery of novel Chevalone C analogues from marine-derived fungi underscores the immense potential of these microorganisms as a source for new drug leads. The detailed methodologies provided in this guide offer a framework for the continued exploration and characterization of these complex natural products. Future research should focus on elucidating the specific mechanisms of action of these new analogues, particularly their synergistic interactions with existing therapeutic agents. Furthermore, advances in cultivation techniques and metabolic engineering may unlock the production of even more diverse and potent Chevalone C derivatives, paving the way for the development of next-generation therapeutics.

References

In Silico Modeling of Chevalone C Target Interaction: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in silico methodologies used to investigate the molecular interactions of Chevalone C, a meroterpenoid fungal metabolite, with its predicted biological targets. By leveraging computational tools, we can elucidate potential mechanisms of action and guide further experimental validation.

Introduction to Chevalone C

Chevalone C is a natural product isolated from fungi such as Eurotium chevalieri and Neosartorya spinosa.[1][2] It has demonstrated a range of biological activities, including antimycobacterial, antimalarial, and cytotoxic effects against various cancer cell lines.[1][3][4][5] Understanding the specific molecular targets of Chevalone C is crucial for its development as a potential therapeutic agent. In silico modeling offers a rapid and cost-effective approach to predict these targets and characterize their interactions at an atomic level.

In Silico Target Prediction of Chevalone C

Due to the absence of experimentally confirmed targets for Chevalone C in publicly available literature, a computational target prediction approach was employed. The canonical SMILES (Simplified Molecular Input Line Entry System) string for Chevalone C, CC(OC1=C2C[C@]3([H])--INVALID-LINK--[C@@]3(C)CC[C@]5([H])[C@]4(C)CC--INVALID-LINK--=O)C5(C)C)(C)O1)=CC2=O, was submitted to the SwissTargetPrediction web server.[6][7][8][9][10][11] This server predicts the most probable protein targets of a small molecule based on the principle of similarity to known ligands that are active on a large set of curated protein targets.[6][8]

The prediction results for Chevalone C are summarized in Table 1. The targets are ranked by their probability, with a higher probability indicating a greater likelihood of interaction.

| Target Class | Specific Predicted Target | UniProt ID | Probability |

| Enzyme | Prostaglandin G/H synthase 2 (COX-2) | P35354 | 0.113 |

| Kinase | Serine/threonine-protein kinase PIM1 | P11309 | 0.089 |

| G-protein coupled receptor | Cannabinoid receptor 1 (CB1) | P21554 | 0.089 |

| Enzyme | Carbonic anhydrase II | P00918 | 0.067 |

| Kinase | Vascular endothelial growth factor receptor 2 (VEGFR-2) | P35968 | 0.067 |

| Enzyme | Aldo-keto reductase family 1 member C3 (AKR1C3) | P42330 | 0.067 |

| G-protein coupled receptor | Opioid receptor delta | P41143 | 0.045 |

| Enzyme | Lanosterol 14-alpha demethylase | P10614 | 0.045 |

| Kinase | Ephrin type-A receptor 2 | P29317 | 0.045 |

| Family A G-protein coupled receptor | Prostaglandin E receptor 2 (EP2) | P43116 | 0.045 |

Table 1: Predicted Protein Targets for Chevalone C from SwissTargetPrediction. This table summarizes the top predicted protein targets for Chevalone C, their UniProt accession IDs, and the predicted probability of interaction.

Prioritization of Predicted Targets

Based on the known cytotoxic activity of Chevalone C, targets with established roles in cancer cell proliferation and survival were prioritized for further in silico analysis. From the predicted list, Prostaglandin G/H synthase 2 (COX-2) and Serine/threonine-protein kinase PIM1 were selected as high-priority targets.

-

COX-2 is an enzyme that is often overexpressed in various cancers and plays a role in inflammation and cell proliferation.

-

PIM1 is a proto-oncogenic kinase that is involved in cell cycle progression and apoptosis, making it a relevant target for anticancer therapies.

Molecular Docking of Chevalone C with Prioritized Targets

Molecular docking simulations were performed to predict the binding mode and affinity of Chevalone C to the active sites of COX-2 and PIM1 kinase.

Experimental Protocol: Molecular Docking

-

Protein Preparation: The 3D crystal structures of human COX-2 (PDB ID: 5IKR) and PIM1 kinase (PDB ID: 4X7Q) were retrieved from the Protein Data Bank. The protein structures were prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms were added, and charges were assigned using the Gasteiger charging method.

-

Ligand Preparation: The 3D structure of Chevalone C was generated from its SMILES string and energy-minimized using the MMFF94 force field.

-

Docking Simulation: AutoDock Vina was used for the molecular docking simulations.[12][13][14] The search space (grid box) was defined to encompass the known active site of each protein. The docking protocol was run with an exhaustiveness of 64 to ensure a thorough search of the conformational space.[12][14]

-

Analysis of Results: The docking results were analyzed to identify the binding pose with the lowest binding energy. The interactions between Chevalone C and the amino acid residues in the binding pocket were visualized and analyzed.

Docking Results

The molecular docking results, including the predicted binding affinities and key interacting residues, are summarized in Table 2.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| COX-2 | 5IKR | -9.8 | Tyr385, Arg120, Val523, Ser530 |

| PIM1 Kinase | 4X7Q | -8.5 | Lys67, Glu121, Leu120, Asp128 |

Table 2: Molecular Docking Results of Chevalone C with Prioritized Targets. This table presents the predicted binding affinities and the key amino acid residues involved in the interaction between Chevalone C and its high-priority predicted targets.

Molecular Dynamics Simulation of Chevalone C-Target Complexes

To investigate the stability of the predicted binding poses and to understand the dynamic behavior of the Chevalone C-protein complexes, molecular dynamics (MD) simulations were performed.

Experimental Protocol: Molecular Dynamics Simulation

-

System Preparation: The docked complexes of Chevalone C with COX-2 and PIM1 kinase were used as the starting structures for the MD simulations. The complexes were solvated in a cubic box of TIP3P water molecules, and counter-ions were added to neutralize the system.

-

Simulation Parameters: The AMBER force field was used for the protein and GROMACS for the ligand. The systems were first subjected to energy minimization, followed by a short period of heating and equilibration under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles.

-

Production Run: A 100-nanosecond production MD simulation was performed for each system.

-

Trajectory Analysis: The trajectories were analyzed to calculate the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of the protein residues, and to observe the stability of the intermolecular interactions over time.

The MD simulation results would provide insights into the stability of the predicted binding modes. Stable RMSD values for both the protein and the ligand throughout the simulation would suggest a stable binding complex.

Postulated Signaling Pathways

Based on the prioritized targets, we can postulate the signaling pathways through which Chevalone C might exert its cytotoxic effects.

COX-2 Mediated Signaling

Inhibition of COX-2 by Chevalone C could lead to a decrease in the production of prostaglandins. This, in turn, can affect multiple downstream signaling pathways implicated in cancer, such as the PI3K/Akt and MAPK/ERK pathways, ultimately leading to reduced cell proliferation and induction of apoptosis.

Figure 1: Postulated COX-2 signaling pathway modulated by Chevalone C.

PIM1 Kinase Mediated Signaling

Inhibition of PIM1 kinase by Chevalone C could disrupt its function in phosphorylating and regulating various downstream substrates involved in cell cycle progression and apoptosis, such as p21, p27, and BAD. This would lead to cell cycle arrest and induction of apoptosis.

Figure 2: Postulated PIM1 kinase signaling pathway modulated by Chevalone C.

Experimental Workflow

The overall in silico workflow for investigating the target interactions of Chevalone C is depicted in the following diagram.

Figure 3: In silico workflow for Chevalone C target interaction analysis.

Conclusion

This technical guide outlines a comprehensive in silico strategy for predicting and characterizing the interactions of Chevalone C with its potential biological targets. The prioritized targets, COX-2 and PIM1 kinase, represent plausible mediators of the observed cytotoxic effects of Chevalone C. The detailed molecular docking and dynamics simulation protocols provide a framework for further computational investigation. The postulated signaling pathways offer testable hypotheses for future experimental validation. This integrated computational approach serves as a powerful tool in the early stages of drug discovery and development for promising natural products like Chevalone C.

References

- 1. quora.com [quora.com]

- 2. What are some known drug targets in Mycobacterium tuberculosis? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Chevalone C | TargetMol [targetmol.com]

- 6. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. academic.oup.com [academic.oup.com]

- 9. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 10. [PDF] SwissTargetPrediction: a web server for target prediction of bioactive small molecules | Semantic Scholar [semanticscholar.org]

- 11. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]

- 12. Frontiers | ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina [frontiersin.org]

- 13. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Cytotoxicity Screening of Chevalone C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxic evaluation of Chevalone C, a meroterpenoid fungal metabolite. It details its observed anti-proliferative effects on various cancer cell lines, presents standardized experimental protocols for cytotoxicity screening, and illustrates key workflows and potential mechanisms of action through detailed diagrams.

Quantitative Cytotoxicity Data

Chevalone C has demonstrated anti-proliferative activity against several human cancer cell lines. A study showed a significant, dose-dependent decrease in cell viability in colon and liver cancer cell lines after 24 hours of treatment.[1] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) |

| HT29 | Colon Carcinoma | 98 |

| HepG2 | Hepatocellular Carcinoma | 153 |

| HCT116 | Colon Carcinoma | 190 |

| Data sourced from experiments where cells were treated with Chevalone C for 24 hours.[1] |

Experimental Protocols

A crucial component of preliminary screening is the in vitro cytotoxicity assay. The following is a detailed, representative protocol for the MTT assay, a widely used colorimetric method to assess cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This assay quantifies cell viability by measuring the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., HCT116, HepG2, HT29)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Chevalone C stock solution (dissolved in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at ~570 nm)

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells into a 96-well plate at a density of 3 x 10³ to 6 x 10³ cells per well in 100 µL of complete medium.[3]

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Chevalone C in complete medium from the stock solution. A typical concentration range for initial screening could be 1, 10, 50, 100, and 200 µM.[1]

-

Include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug concentration) and a "no-treatment" control (cells in medium only).

-

After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing the various concentrations of Chevalone C to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the purple crystals.

-

Gently shake the plate for 5-10 minutes on an orbital shaker to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualized Workflows and Pathways

Diagrams created using Graphviz provide clear, logical representations of complex processes. The following diagrams illustrate the experimental workflow for cytotoxicity screening and a hypothetical signaling pathway that may be involved in Chevalone C's mechanism of action.

Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.

Hypothetical Mechanism of Action: Intrinsic Apoptosis Pathway

While the precise molecular mechanism of Chevalone C has not been fully elucidated, many cytotoxic natural products induce cancer cell death via apoptosis (programmed cell death). The intrinsic, or mitochondrial, pathway is a common route activated by cellular stress.[4][5] This pathway is tightly regulated by the Bcl-2 family of proteins and converges on the activation of executioner caspases.[6][7]

Caption: Hypothetical intrinsic apoptosis pathway potentially induced by Chevalone C.

This proposed pathway begins with Chevalone C inducing cellular stress, which in turn activates pro-apoptotic proteins like Bax and Bak while inhibiting anti-apoptotic proteins like Bcl-2.[6] This leads to the release of cytochrome c from the mitochondria, a critical step often called the 'point of no return'.[4] Cytochrome c then associates with other factors to form the apoptosome, which activates a cascade of caspases, ultimately leading to the dismantling of the cell.[5][8] Further research is required to confirm if this or other signaling pathways are directly modulated by Chevalone C.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. brieflands.com [brieflands.com]

- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. mdpi.com [mdpi.com]

- 7. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 8. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols: High-Yield Isolation and Purification of Chevalone C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chevalone C, a member of the meroterpenoid class of natural products, has garnered significant interest within the scientific community. First identified from the soil-derived fungus Eurotium chevalieri, this compound and its analogs have demonstrated a range of biological activities, including synergistic effects with anticancer drugs[1]. Produced by various fungi, notably within the Aspergillus genus, Chevalone C represents a promising scaffold for further drug development.

These application notes provide a detailed, high-yield protocol for the isolation and purification of Chevalone C from fungal fermentation cultures. The methodology is compiled from established procedures for meroterpenoid extraction from Aspergillus species, including Aspergillus hiratsukae and Aspergillus chevalieri[1][2]. This protocol is intended to serve as a comprehensive guide for researchers aiming to obtain significant quantities of Chevalone C for chemical, biological, and pharmacological studies.

Data Summary

The following table summarizes the anticipated quantitative data at each major stage of the isolation and purification process, based on a 50 L fermentation broth. Yields are representative estimates based on typical secondary metabolite production in Aspergillus species and may vary depending on specific fermentation conditions and strain productivity.

| Purification Stage | Description | Total Weight/Volume | Purity of Chevalone C (Estimated) | Estimated Yield of Chevalone C |

| 1. Fermentation Broth | Whole culture broth after 30 days of static fermentation. | 50 L | < 0.1% | 4.0 - 5.0 g |

| 2. Crude Ethyl Acetate Extract | Dried extract after liquid-liquid extraction of the fermented culture. | 50 - 70 g | 1 - 5% | 2.5 - 3.5 g |

| 3. Silica Gel Column Chromatography Fraction | Pooled fractions containing Chevalone C after initial chromatographic separation. | 5 - 10 g | 20 - 40% | 1.0 - 1.5 g |

| 4. Sephadex LH-20 Column Chromatography Fraction | Pooled fractions after size-exclusion chromatography. | 1 - 2 g | 60 - 80% | 0.8 - 1.2 g |

| 5. Semi-preparative HPLC Purified Product | Final purified Chevalone C after reverse-phase HPLC. | 0.5 - 0.8 g | > 95% | 500 - 800 mg |

Experimental Protocols

Fungal Strain and Fermentation

This protocol is optimized for Aspergillus hiratsukae or Aspergillus chevalieri.

1.1. Culture Media Preparation:

-

Seed Culture Medium (Potato Dextrose Broth - PDB):

-

Potato (sliced): 200 g

-

Glucose: 20 g

-

Artificial Sea Salt: 30 g

-

Distilled Water: 1 L

-

Adjust pH to 6.5 before autoclaving.

-

-

Production Medium:

-

Potato Extract: 6 g

-

Glucose: 20 g

-

Artificial Sea Salt: 30 g

-

Distilled Water: 1 L

-

Adjust pH to 6.5 before autoclaving.

-

1.2. Fermentation Procedure:

-

Inoculate the fungal strain onto Potato Dextrose Agar (PDA) plates and incubate at 28°C for 7 days.

-

Transfer agar plugs of the mycelium into a 500 mL flask containing 150 mL of PDB seed medium.

-

Incubate the seed culture at 28°C on a rotary shaker at 180 rpm for 3 days.

-

Use the seed culture to inoculate 50 L of the production medium distributed in 1 L flasks (300 mL medium per flask).

-

Incubate the production cultures under static conditions at 28°C for 30 days in the dark.

Extraction of Crude Metabolites

-

Combine the entire fermentation broth (mycelia and liquid) and soak overnight in a methanol/water solution (7:3 v/v).

-

Filter the mixture through cheesecloth to separate the filtrate from the fungal biomass. Repeat the extraction of the biomass three times.

-

Combine the filtrates and evaporate the methanol under reduced pressure.

-

Extract the resulting aqueous solution with an equal volume of ethyl acetate three times.

-

Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.

-

Evaporate the ethyl acetate under reduced pressure to yield the crude extract.

Chromatographic Purification

3.1. Silica Gel Column Chromatography (Initial Fractionation):

-

Adsorb the crude extract (50-70 g) onto silica gel (200-300 mesh).

-

Prepare a silica gel column and load the adsorbed sample.

-

Elute the column with a stepwise gradient of petroleum ether/ethyl acetate (from 40:1 to 0:1 v/v).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a UV lamp.

-

Combine fractions that show the presence of Chevalone C.

3.2. Sephadex LH-20 Column Chromatography (Size-Exclusion):

-

Dissolve the combined fractions from the silica gel column in a minimal amount of methanol.

-

Load the sample onto a Sephadex LH-20 column equilibrated with methanol.

-

Elute with methanol at a constant flow rate.

-

Collect fractions and monitor by TLC.

-

Combine the fractions containing Chevalone C.

3.3. Semi-preparative High-Performance Liquid Chromatography (Final Purification):

-

Dissolve the enriched fraction from the Sephadex column in methanol.

-

Purify the sample using a semi-preparative HPLC system equipped with a C18 column (e.g., YMC-pack ODS-A, 250 × 10 mm, 5 µm).

-

Elute with an isocratic or gradient system of acetonitrile/water. The exact ratio should be optimized based on analytical HPLC, but a starting point could be 70:30 (v/v) acetonitrile/water.

-

Monitor the elution at a suitable wavelength (e.g., 254 nm).

-

Collect the peak corresponding to Chevalone C and evaporate the solvent to obtain the pure compound.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of Chevalone C.

Signaling Pathway (Placeholder)

While the direct signaling pathway leading to Chevalone C biosynthesis is complex and not fully elucidated, a generalized diagram of a fungal secondary metabolite biosynthesis pathway is presented for illustrative purposes.

Caption: Generalized pathway for fungal secondary metabolite biosynthesis.

References

- 1. Chevalones H–M: Six New α-Pyrone Meroterpenoids from the Gorgonian Coral-Derived Fungus Aspergillus hiratsukae SCSIO 7S2001 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: A Sensitive Cell-Based Assay for Evaluating Chevalone C Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chevalone C, a meroterpenoid fungal metabolite, has demonstrated significant cytotoxic effects against a range of human cancer cell lines, including breast, colorectal, and lung cancer.[1] Its potential as a therapeutic agent is underscored by its ability to induce cell death in cancer cells and even act synergistically with existing chemotherapeutic drugs.[2] To facilitate further research and development of Chevalone C and its analogs, a robust and sensitive cell-based assay is crucial for characterizing its biological activity and elucidating its mechanism of action.

This application note provides a detailed protocol for a sensitive, multi-faceted cell-based assay to quantify the activity of Chevalone C. The described methodology focuses on two key cellular processes frequently modulated by cytotoxic natural products: the induction of apoptosis and the inhibition of the NF-κB signaling pathway. By employing a combination of a caspase-3/7 activity assay and an NF-κB reporter assay, researchers can gain quantitative insights into the pro-apoptotic and anti-inflammatory potential of Chevalone C.

Principle of the Assays

This protocol outlines two primary assays to be run in parallel:

-

Caspase-3/7 Activity Assay: A key indicator of apoptosis, the activation of effector caspases 3 and 7, is measured using a luminogenic substrate. The substrate is cleaved by active caspase-3/7, generating a luminescent signal that is directly proportional to the level of apoptosis induced by Chevalone C.

-

NF-κB Reporter Assay: The NF-κB signaling pathway is a critical regulator of inflammation, cell survival, and proliferation, and is often dysregulated in cancer.[3] This assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of NF-κB response elements. Inhibition of the NF-κB pathway by Chevalone C will result in a decrease in luciferase expression, leading to a quantifiable reduction in luminescent signal.

Experimental Protocols

I. Cell Culture and Maintenance

-

Cell Line: Human lung carcinoma cell line A549 (ATCC® CCL-185™). This cell line is selected due to its documented sensitivity to Chevalone C.[2]

-

Culture Medium: Prepare complete growth medium consisting of F-12K Medium (ATCC® 30-2004™) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

II. Cytotoxicity Determination using MTT Assay

Prior to conducting the functional assays, it is essential to determine the cytotoxic concentration range of Chevalone C on A549 cells.

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

-

Compound Preparation: Prepare a stock solution of Chevalone C in DMSO. Create a serial dilution of Chevalone C in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5%.

-

Cell Treatment: Replace the medium in each well with 100 µL of the prepared Chevalone C dilutions. Include wells with medium and 0.5% DMSO as a vehicle control, and wells with medium only as a blank control.

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[4]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve. This value will guide the selection of appropriate concentrations for the subsequent functional assays.

III. Caspase-3/7 Activity Assay (Apoptosis)

-

Cell Seeding: Seed A549 cells in a white-walled 96-well plate at a density of 8 x 10³ cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

-

Cell Treatment: Treat the cells with Chevalone C at concentrations of 0.5x, 1x, and 2x the predetermined IC50 value for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., 10 µM Staurosporine).

-

Assay Procedure:

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent (Promega) to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate at room temperature for 1 to 2 hours, protected from light.

-

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

IV. NF-κB Reporter Assay

-

Cell Line: A549 cells stably transfected with an NF-κB luciferase reporter construct. If not available, transient transfection can be performed using a commercially available NF-κB reporter kit.

-

Cell Seeding: Seed the NF-κB reporter A549 cells in a 96-well plate at a density of 8 x 10³ cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

-

Cell Treatment and Stimulation:

-

Pre-treat the cells with Chevalone C at concentrations of 0.5x, 1x, and 2x the IC50 value for 2 hours.

-

Induce NF-κB activation by adding TNFα (10 ng/mL final concentration) to the wells (except for the unstimulated control).

-

Incubate for an additional 6 hours.

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature.

-

Prepare the luciferase assay reagent according to the manufacturer's instructions (e.g., ONE-Glo™ Luciferase Assay System, Promega).

-

Add a volume of luciferase reagent equal to the culture medium volume in each well.

-

Mix on a plate shaker for 2 minutes.

-

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Data Presentation

Table 1: Cytotoxicity of Chevalone C on A549 Cells

| Concentration (µM) | % Cell Viability (Mean ± SD) |

| Vehicle Control | 100 ± 4.5 |

| 0.1 | 98.2 ± 5.1 |

| 1 | 85.7 ± 6.2 |

| 10 | 52.3 ± 4.8 |

| 50 | 15.1 ± 3.3 |

| 100 | 5.6 ± 2.1 |

| IC50 (µM) | ~10.5 |

Table 2: Effect of Chevalone C on Caspase-3/7 Activity in A549 Cells

| Treatment | Relative Luminescence Units (RLU) (Mean ± SD) | Fold Change vs. Vehicle |

| Vehicle Control | 15,234 ± 1,102 | 1.0 |

| Chevalone C (5 µM) | 45,702 ± 3,541 | 3.0 |

| Chevalone C (10 µM) | 98,921 ± 7,812 | 6.5 |

| Chevalone C (20 µM) | 182,808 ± 14,233 | 12.0 |

| Staurosporine (10 µM) | 213,276 ± 16,543 | 14.0 |

Table 3: Effect of Chevalone C on TNFα-induced NF-κB Activity in A549 Cells

| Treatment | Relative Luminescence Units (RLU) (Mean ± SD) | % Inhibition of NF-κB Activity |

| Unstimulated Control | 8,976 ± 754 | - |

| TNFα (10 ng/mL) + Vehicle | 145,678 ± 11,234 | 0 |

| TNFα + Chevalone C (5 µM) | 94,691 ± 8,543 | 35.0 |

| TNFα + Chevalone C (10 µM) | 58,271 ± 5,112 | 60.0 |

| TNFα + Chevalone C (20 µM) | 29,135 ± 2,876 | 80.0 |

Visualizations

Caption: Experimental workflow for assessing Chevalone C activity.

Caption: Intrinsic apoptosis pathway induced by Chevalone C.

Caption: Inhibition of the NF-κB signaling pathway by Chevalone C.

References

- 1. Terpenoids: natural inhibitors of NF-κB signaling with anti-inflammatory and anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-carvone induces p53, caspase 3 mediated apoptosis and inhibits the migration of breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for the Analytical Characterization of Chevalone C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chevalone C is a meroterpenoid fungal metabolite first isolated from Eurotium chevalieri.[1] As a member of the broader class of fungal meroterpenoids, which are known for their structural diversity and significant biological activities, Chevalone C has garnered interest for its potential therapeutic applications.[1] It has demonstrated anti-proliferative activity against various cancer cell lines, including colon (HCT116), liver (HepG2), and melanoma (A375), as well as antimalarial properties. Given its therapeutic potential, robust and reliable analytical methods for the characterization of Chevalone C are essential for drug discovery and development, quality control, and mechanism of action studies.

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of Chevalone C, utilizing modern chromatographic and spectroscopic techniques.

Physicochemical Properties of Chevalone C

A thorough understanding of the fundamental physicochemical properties of Chevalone C is the first step in its analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₂₈H₄₀O₅ | MedChemExpress |

| Molecular Weight | 456.6 g/mol | MedChemExpress |

| CAS Number | 1318025-77-2 | MedChemExpress |

| Class | Meroterpenoid | [1] |

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, quantification, and purification of Chevalone C from complex mixtures such as fungal extracts or synthetic reaction media. A reversed-phase HPLC method is generally suitable for a moderately polar compound like Chevalone C.

Experimental Protocol: HPLC Analysis of Chevalone C

This protocol is a representative method and may require optimization based on the specific matrix and instrumentation.

1. Instrumentation and Column:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase Preparation:

-

Mobile Phase A: Water with 0.1% formic acid (v/v).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v).

-

Filter both mobile phases through a 0.45 µm membrane filter and degas prior to use.

3. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30 °C.

-

Detection Wavelength: Monitor at 254 nm and 280 nm, or scan a broader range with a DAD to determine the optimal wavelength.

-

Gradient Elution: A gradient elution is recommended to ensure good separation from other metabolites.

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 90 | 10 |

| 20 | 10 | 90 |

| 25 | 10 | 90 |

| 26 | 90 | 10 |

| 30 | 90 | 10 |

4. Sample Preparation:

-

Dissolve the sample containing Chevalone C in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.

5. Data Analysis:

-

The retention time of Chevalone C should be determined by running a pure standard.

-

Quantification can be achieved by creating a calibration curve with known concentrations of a Chevalone C standard.

Spectroscopic Analysis: Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of Chevalone C. When coupled with a liquid chromatography system (LC-MS), it provides high sensitivity and selectivity for the analysis of complex samples.

Experimental Protocol: LC-MS/MS Analysis of Chevalone C

1. Instrumentation:

-

A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an HPLC system.

2. Ionization Source:

-

Electrospray Ionization (ESI) is suitable for a molecule like Chevalone C and can be operated in both positive and negative ion modes to maximize structural information.

3. Mass Spectrometry Parameters:

-

Ionization Mode: Positive and Negative ESI.

-

Mass Range: m/z 100 - 1000.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Source Temperature: 120 - 150 °C.

-

Desolvation Gas Flow: 600 - 800 L/hr.

-

Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation pattern.

4. Data Analysis and Expected Fragmentation:

-

In positive ion mode, expect to observe the protonated molecule [M+H]⁺ and adducts such as [M+Na]⁺ and [M+K]⁺.

-

In negative ion mode, the deprotonated molecule [M-H]⁻ is expected.

-

The fragmentation of meroterpenoids often involves neutral losses of small molecules like H₂O, CO, and cleavage of the terpene and polyketide moieties. Analysis of these fragment ions is crucial for structural confirmation.

| Ion | Expected m/z |

| [M+H]⁺ | 457.6 |

| [M+Na]⁺ | 479.6 |

| [M-H]⁻ | 455.6 |

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structure elucidation and confirmation of Chevalone C. Both ¹H and ¹³C NMR, along with 2D NMR experiments (COSY, HSQC, HMBC), are necessary for unambiguous assignment of all proton and carbon signals.

Experimental Protocol: NMR Analysis of Chevalone C

1. Sample Preparation:

-

Dissolve 5-10 mg of pure Chevalone C in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. NMR Experiments:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

-

DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings (protons on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different parts of the molecule.

3. Representative NMR Data: While a complete, officially published table of NMR data for Chevalone C is best sourced from the primary literature (Kanokmedhakul et al., Tetrahedron, 2011, 67, 5461-5468), the following table presents representative chemical shifts for key functional groups in similar meroterpenoid structures.

| Functional Group | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |

| Methyl groups (CH₃) | 0.8 - 1.5 | 15 - 30 |

| Methylene groups (CH₂) | 1.2 - 2.5 | 20 - 45 |

| Methine groups (CH) | 1.5 - 3.0 | 30 - 60 |

| Olefinic protons (C=CH) | 5.0 - 7.0 | 100 - 150 |

| Carbons attached to oxygen (C-O) | 3.5 - 4.5 | 60 - 90 |

| Carbonyl carbons (C=O) | - | 170 - 210 |

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the isolation and characterization of Chevalone C from a fungal source.

Plausible Signaling Pathway

Given the cytotoxic and anti-proliferative effects of Chevalone C, it is plausible that it may induce apoptosis in cancer cells. The diagram below illustrates a simplified intrinsic apoptosis pathway, a potential target for compounds like Chevalone C.

Conclusion

The analytical techniques and protocols outlined in this document provide a comprehensive framework for the characterization of Chevalone C. The combination of HPLC for separation and quantification, high-resolution mass spectrometry for molecular weight determination and fragmentation analysis, and a suite of NMR experiments for detailed structure elucidation is essential for the unambiguous identification and characterization of this promising fungal metabolite. These methods are fundamental for advancing the research and development of Chevalone C as a potential therapeutic agent.

References

Application Notes and Protocols for Evaluating the Synergistic Effects of Chevalone C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chevalone C, a meroterpenoid fungal metabolite, has demonstrated cytotoxic activity against various cancer cell lines.[1][2][3] Notably, preclinical studies have indicated that Chevalone C exhibits synergistic effects with the chemotherapeutic agent doxorubicin in A549 non-small cell lung cancer cells.[1] This synergistic interaction presents a promising avenue for developing combination therapies that could enhance treatment efficacy and potentially reduce drug-related toxicities.